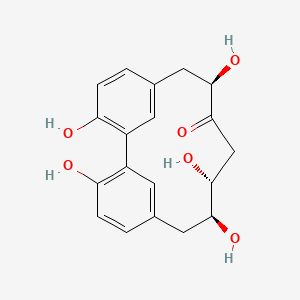
Carpinontriol A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carpinontriol A is a natural product found in Carpinus cordata with data available.
化学反应分析
Compound Identification and Structural Analysis
Carpinontriol A is not referenced in the provided materials. To study its reactivity:
-
Confirm IUPAC name, CAS number, and structural features (e.g., functional groups like hydroxyls, stereochemistry).
-
Prioritize spectral data (NMR, IR, MS) to infer reactive sites.
Hypothetical Reactivity Based on Functional Groups
Assuming this compound is a triol (three hydroxyl groups), its potential reactions could include:
| Reaction Type | Example Reagents | Expected Products |
|---|---|---|
| Esterification | Acetic anhydride | Triacetate derivatives |
| Oxidation | Jones reagent | Ketones/carboxylic acids |
| Etherification | Methyl iodide | Methyl ethers |
| Protection/Deprotection | TBDMS chloride | Silyl-protected intermediates |
Note: Table extrapolated from general alcohol reactivity principles .
Recommended Research Pathways
-
Database Exploration : Use SciFinder, Reaxys, or PubMed for peer-reviewed studies.
-
Synthetic Analogues : Compare with structurally similar triols (e.g., glycerol derivatives) for reaction predictability .
-
Experimental Design : Apply Design of Experiments (DoE) to optimize conditions for novel reactions .
Collaborative Verification
Engage with institutions specializing in natural product chemistry (e.g., MIT, Stanford) to access unpublished data or ongoing studies .
常见问题
Basic Research Questions
Q. What are the standard methods for isolating Carpinontriol A from plant sources?
This compound is typically isolated using sequential solvent extraction and chromatographic techniques. The process begins with ethanol extraction of plant material (e.g., Corylus hallaisanensis stems), followed by liquid-liquid partitioning into n-hexane, ethyl acetate, n-butanol, and aqueous layers. The ethyl acetate fraction, which often contains bioactive compounds, is further purified via column chromatography (silica gel or Sephadex LH-20) and preparative HPLC. Anti-inflammatory activity-guided fractionation using RAW 264.7 macrophage assays helps identify active fractions . Researchers must document solvent ratios, temperature, and chromatographic parameters to ensure reproducibility .
Q. How is the structural elucidation of this compound performed?
Structural determination relies on spectroscopic methods:
- NMR (1D and 2D experiments) for carbon skeleton and proton connectivity.
- Mass spectrometry (HR-ESI-MS) for molecular formula and fragmentation patterns.
- IR spectroscopy to identify functional groups (e.g., hydroxyls).
Comparative analysis with previously reported analogs (e.g., carpinontriol B) and database mining (SciFinder, Reaxys) are critical. Researchers should report spectral data in full, including coupling constants and NOE correlations, to validate stereochemistry .
Q. What in vitro assays are used to evaluate this compound’s anti-inflammatory activity?
The primary assay involves measuring nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Cells are pretreated with this compound, followed by LPS induction. NO levels are quantified via Griess reagent. Secondary assays include ELISA for pro-inflammatory cytokines (e.g., IL-6) and cytotoxicity assessments (MTT assay). Dose-response curves (e.g., IC₅₀) and statistical validation (ANOVA, p < 0.05) are mandatory to confirm bioactivity .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s mechanism of action?
Contradictions (e.g., varying IC₅₀ values across studies) may arise from differences in cell lines, LPS concentrations, or assay protocols. To address this:
- Standardize experimental conditions (e.g., cell passage number, serum-free media during treatment).
- Perform dose-response and time-course studies to delineate kinetic effects.
- Use transcriptomic profiling (RNA-seq) or western blotting to validate targets (e.g., NF-κB, MAPK pathways).
- Cross-validate findings with in vivo models (e.g., murine paw edema) .
Q. What strategies optimize the isolation yield of this compound?
Yield optimization involves:
- Solvent screening : Test alternative solvents (e.g., acetone-methanol mixtures) for improved solubility.
- Chromatographic parameters : Adjust gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to enhance peak resolution.
- Biomass pretreatment : Ultrasound-assisted extraction or enzymatic hydrolysis to disrupt plant cell walls.
- Metabolomic profiling (LC-MS/MS) to identify extraction stages with maximal this compound accumulation .
Q. How can this compound’s synergistic effects with other phytochemicals be systematically studied?
Design combination index (CI) assays using Chou-Talalay methodology:
- Co-treat RAW 264.7 cells with this compound and co-isolated compounds (e.g., 3,3’,4’-tri-O-methylellagic acid).
- Calculate CI values (<1: synergy; =1: additive; >1: antagonism).
- Validate via network pharmacology to identify shared targets (e.g., COX-2, iNOS) and pathways.
- Use molecular docking to assess binding interactions in synergistic pairs .
Q. Methodological Frameworks
- Experimental design : Apply the PICOT framework (Population: RAW 264.7 cells; Intervention: this compound; Comparison: Dexamethasone; Outcome: NO inhibition; Time: 24–48 hr) to structure hypotheses .
- Data validation : Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .
- Reproducibility : Adhere to Beilstein Journal guidelines for detailed method reporting, including raw data deposition in repositories like Zenodo .
Q. Data Presentation Standards
属性
分子式 |
C19H20O6 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
(8R,11R,12S)-3,8,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C19H20O6/c20-14-3-1-10-5-12(14)13-6-11(2-4-15(13)21)8-17(23)19(25)9-18(24)16(22)7-10/h1-6,16-18,20-24H,7-9H2/t16-,17+,18+/m0/s1 |
InChI 键 |
QJFDNLWGPQQYCU-RCCFBDPRSA-N |
SMILES |
C1C(C(CC(=O)C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
手性 SMILES |
C1[C@@H]([C@@H](CC(=O)[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
规范 SMILES |
C1C(C(CC(=O)C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O |
同义词 |
carpinontriol A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















